

Application Notes and Protocols for Fura Red AM Live-Cell Imaging

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Compound of Interest

Compound Name: **Fura Red AM**

Cat. No.: **B15139589**

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These application notes provide a comprehensive guide to utilizing **Fura Red AM** for monitoring intracellular calcium dynamics in live cells. This document outlines the principles of **Fura Red AM**-based calcium imaging, detailed experimental protocols for cell loading and imaging, and data analysis considerations.

Introduction to Fura Red AM

Fura Red AM is a fluorescent, ratiometric calcium indicator that is excitable by visible light.^[1] ^[2] Its acetoxyethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Fura Red molecule inside the cell.^[2]^[3] Upon binding to intracellular calcium (Ca^{2+}), Fura Red exhibits a decrease in fluorescence emission when excited at approximately 488 nm.^[2]^[4] This property allows for the ratiometric measurement of intracellular calcium concentrations, often in conjunction with a green fluorescent calcium indicator such as Fluo-3 or Fluo-4, which shows an increase in fluorescence with calcium binding.^[1]^[4] The use of visible light for excitation is less phototoxic to cells compared to UV-excitatory indicators like Fura-2.^[1]

Principle of Ratiometric Calcium Measurement with Fura Red

Ratiometric analysis with Fura Red typically involves exciting the dye at two different wavelengths and measuring the ratio of the resulting fluorescence emissions. For flow cytometry applications, ratiometric analysis can be performed by exciting with violet (406 nm) and green (532 nm) lasers.^[5] An increase in intracellular Ca^{2+} leads to a rise in the fluorescence signal from the violet laser excitation and a concurrent decrease in the signal from the green laser excitation.^[5] The ratio of these two signals provides a quantitative measure of the intracellular calcium concentration, minimizing issues like uneven dye loading, photobleaching, and variations in cell thickness.^[3]

Key Applications

- Monitoring intracellular calcium flux in response to stimuli.^[5]
- High-throughput screening for compounds that modulate intracellular calcium.
- Studying calcium signaling pathways in various cell types.
- Multiplexing with other fluorescent probes for multi-parameter analysis.^[2]

Quantitative Data Summary

Parameter	Value	Reference
Excitation Maximum (Ca^{2+} -bound)	~435 nm, ~470 nm	[6]
Excitation Maximum (Ca^{2+} -free)	~488 nm	[4][7]
Emission Maximum	~639 - 660 nm	[1][4][7]
Dissociation Constant (Kd)	140 nM	[8]

Experimental Protocols

Reagent Preparation

1.1. Fura Red AM Stock Solution (2-5 mM):

- Prepare a stock solution of **Fura Red AM** in high-quality anhydrous dimethyl sulfoxide (DMSO).[6]
- For example, to make a 2 mM stock solution from 1 mg of **Fura Red AM** (MW ~1090 g/mol), dissolve it in approximately 459 μ L of DMSO.[6]
- It is recommended to prepare the stock solution on the day of the experiment.[6] Store any remaining stock solution at -20°C, protected from light and moisture.[9]

1.2. 10% Pluronic® F-127 Solution:

- Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.[6]
- Prepare a 10% (w/v) solution in DMSO.

1.3. 25 mM Probenecid Solution:

- Probenecid is an organic anion transport inhibitor that helps to prevent the extrusion of the de-esterified dye from the cells.[6]
- To prepare, dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, and then add Hanks and Hepes Buffer (HHBS) or a buffer of your choice to a final volume of 10 mL.[6]

1.4. Hanks and Hepes Buffer (HHBS):

- A common buffer for live-cell imaging experiments. Ensure the buffer is at a physiological pH (typically 7.2-7.4).

Cell Loading Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

- Cell Preparation: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, microplates) and allow them to adhere. Cells should be healthy and at an appropriate confluence.

- Prepare Loading Solution:

- For a final in-well concentration of 5 μ M **Fura Red AM**, 0.04% Pluronic® F-127, and 1 mM Probenecid, mix the following in a suitable tube:
 - 16 μ L of 2 mM **Fura Red AM** stock solution.
 - 25.6 μ L of 10% Pluronic® F-127.
 - 256 μ L of 25 mM Probenecid.
- Add HHBS or your buffer of choice to a final volume of 3.2 mL.^[6]
- Note: The final concentration of **Fura Red AM** should be optimized for your cell line, typically in the range of 2 to 5 μ M.^[6]

- Dye Loading:

- Remove the culture medium from the cells.
- Add the prepared loading solution to the cells. For a 96-well plate, a typical volume is 100 μ L per well.^[6]
- Incubate the cells at 37°C for 30-60 minutes in the dark.^[5] The optimal incubation time may vary between cell types.

- Washing:

- After incubation, remove the loading solution.
- Wash the cells once with HHBS containing 1 mM Probenecid to remove any extracellular dye.^[6]
- Replace the wash buffer with fresh HHBS containing 1 mM Probenecid for imaging.

Live-Cell Imaging

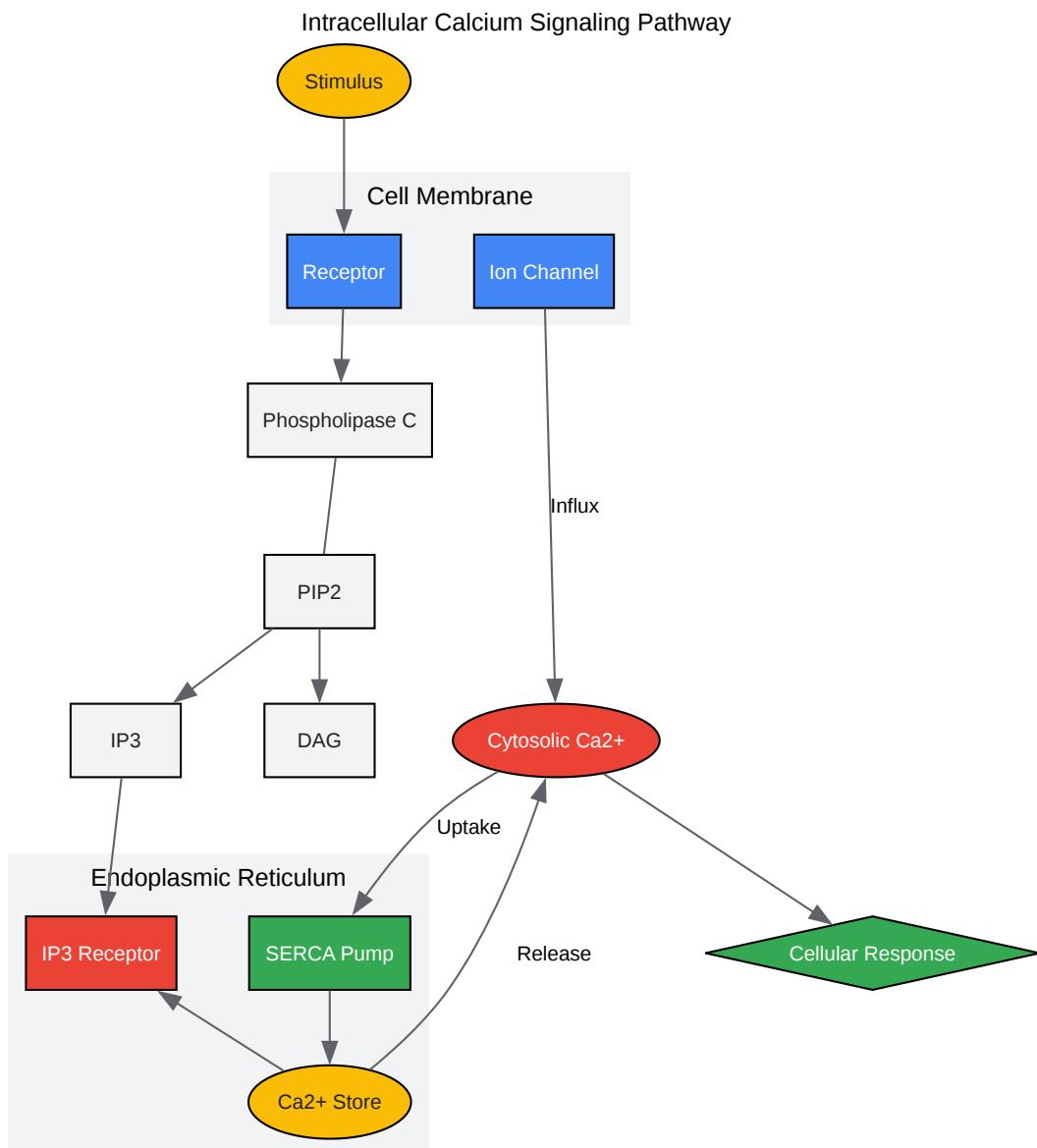
3.1. Fluorescence Microscopy:

- Use a fluorescence microscope equipped with appropriate filters for Fura Red.
- Excitation: ~435 nm and ~470 nm.[6]
- Emission: ~630 nm and ~650 nm.[6]
- Acquire images at both excitation wavelengths and calculate the ratio of the fluorescence intensities to determine changes in intracellular calcium.

3.2. Flow Cytometry:

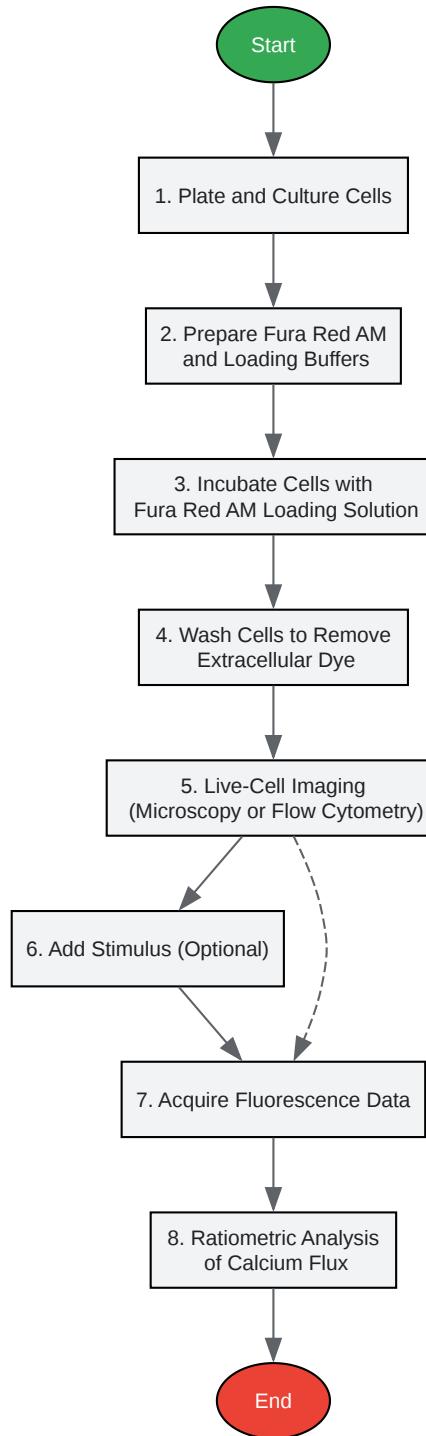
- For ratiometric analysis by flow cytometry:
 - Excitation: Violet laser (406 nm) and Green laser (532 nm).[5]
 - Emission Detection:
 - From Violet laser: 630LP and 660/20 BP filters.[5]
 - From Green laser: 685LP and 710/50 BP filters.[5]
- Record the fluorescence signals over time, before and after the addition of a stimulus.
- Calculate the ratio of the emission from the violet laser to the emission from the green laser (406 nm / 532 nm) to determine the calcium flux.[5]

Signaling Pathway and Experimental Workflow Diagrams

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Caption: Intracellular calcium signaling pathway.

Fura Red AM Live-Cell Imaging Workflow

[Click to download full resolution via product page](#)Caption: **Fura Red AM** experimental workflow.

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References

- 1. Fura Red, AM *CAS 149732-62-7* | AAT Bioquest [aatbio.com]
- 2. How does Fura red work? | AAT Bioquest [aatbio.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. app.fluorofinder.com [app.fluorofinder.com]
- 5. Ratiometric Analysis of Fura Red by Flow Cytometry: A Technique for Monitoring Intracellular Calcium Flux in Primary Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
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